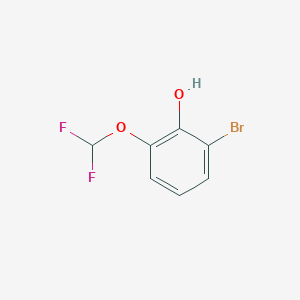

2-Bromo-6-(difluoromethoxy)phenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBDUJKZBAQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Phenols in Advanced Organic Synthesis

Halogenated phenols are cornerstone building blocks in advanced organic synthesis, primarily owing to the versatile reactivity of the carbon-halogen bond. Phenols themselves are highly reactive towards electrophilic aromatic substitution, a characteristic that allows for the directed introduction of halogen atoms onto the aromatic ring. wikipedia.orgnih.gov The presence of a halogen, such as bromine or chlorine, provides a "handle" for a vast array of subsequent chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions.

These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. The halogen atom on the phenol (B47542) ring can be readily substituted with a wide variety of other functional groups, enabling the assembly of complex molecular scaffolds from simpler precursors. For instance, the bromine atom in a bromophenol can be replaced with alkyl, aryl, or vinyl groups, or used to form ethers, amines, and other functionalities. This reactivity makes halogenated phenols indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. globalscientificjournal.comosti.gov Furthermore, the nature and position of the halogen substituent can modulate the acidity and electronic properties of the phenol, influencing its reactivity in other transformations. wikipedia.org

Current Landscape of Difluoromethoxy Containing Compounds in Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to a surge of interest in fluoroorganic chemistry, with approximately 20% of all modern pharmaceuticals containing at least one fluorine atom. nih.govalfa-chemistry.comenamine.net Among the various fluorine-containing functional groups, the difluoromethoxy group (–OCF₂H) has garnered significant attention in recent years. rsc.orgnih.gov

The –OCF₂H group is often considered a privileged structural motif in medicinal chemistry. rsc.org It serves as a unique bioisostere for more common groups like hydroxyl (–OH) or methoxy (B1213986) (–OCH₃), but with distinct electronic and lipophilic characteristics. The incorporation of a difluoromethoxy group can enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bond, improve its permeability through cell membranes, and alter its binding affinity to biological targets. nih.govrsc.orgnih.govacs.org The OCF₂H group has been shown to have dynamic lipophilicity, meaning it can adjust its polarity to suit its chemical environment. rsc.org This combination of properties has made difluoromethoxy-containing compounds highly sought after in the development of new drugs and agrochemicals. rsc.orgresearchgate.net The growing importance of this functional group has spurred the development of novel synthetic methods for its direct introduction into aromatic systems. rsc.orgchemistryviews.org

Positioning of 2 Bromo 6 Difluoromethoxy Phenol Within Contemporary Synthetic Paradigms

Strategies for ortho-Bromination of Phenolic Substrates

Achieving regioselective ortho-bromination of phenols is a significant challenge due to the strong activating and ortho-, para-directing nature of the hydroxyl group, which can lead to mixtures of isomers and polybrominated products. nih.govchemistryviews.org Several strategies have been developed to enhance selectivity for the desired ortho-brominated phenol.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide under Radical Conditions)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds like phenols. wikipedia.org The reaction conditions can be tuned to favor specific isomers. For instance, the use of NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV irradiation, can promote allylic and benzylic brominations, but can also be applied to aromatic systems. wikipedia.orgresearchgate.net The reaction of phenols with NBS can generate 2-bromocyclohexadienone-type intermediates, which then enolize to form 2-bromophenols. cdnsciencepub.comresearchgate.net The selectivity of this process can be influenced by the solvent, with chlorinated solvents sometimes favoring higher ortho- to para- product ratios. rsc.org

The use of additives can further enhance ortho-selectivity. For example, conducting the bromination of para-substituted phenols with NBS in ACS-grade methanol (B129727) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH) has been shown to yield mono-ortho-brominated products with excellent selectivity and in high yields. researchgate.netnih.gov Other methods employ specific brominating agents or additives like o-xylylene (B1219910) bis(triethyl ammonium (B1175870) tribromide) to achieve regioselective mono-bromination. researchgate.netresearchgate.net

Table 1: Regioselective Bromination of Phenols with NBS

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Substituted Phenols | NBS, p-TsOH (10 mol%), Methanol, 15-20 min | mono-ortho-brominated product | >86% | researchgate.netnih.gov |

| Phenol | NBS, UV irradiation | 2-Bromophenol (B46759) and 4-Bromophenol | Variable | researchgate.net |

| 1-Naphthol | NBS | 2-Bromo-1-naphthol | - | cdnsciencepub.com |

Bromination using Hydrogen Peroxide and Hydrobromic Acid

A "green" approach to bromination involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). researchgate.net This system generates bromine in situ, offering an alternative to using molecular bromine directly. google.comgoogle.com The reaction of phenols with H₂O₂ and HBr can be performed in an aqueous medium at ambient temperature, often without the need for a metal or acid catalyst. researchgate.net

This method has been shown to be effective for the regioselective bromination of para-substituted phenols. For example, the reaction of 4-tert-butylphenol (B1678320) with two equivalents of H₂O₂ and one equivalent of HBr in water resulted in the quantitative and regioselective formation of 2-bromo-4-tert-butylphenol. researchgate.net The reaction conditions, such as the concentration of HBr and the reaction temperature, can be optimized to achieve high yields and purity of the desired brominated phenol. google.com It has been noted that this bromination can occur even in the absence of a haloperoxidase enzyme catalyst. arizona.edu

Table 2: Bromination of Phenols with H₂O₂/HBr

| Substrate | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylphenol | 2 equiv. H₂O₂, 1 equiv. HBr | Water | 2-Bromo-4-tert-butylphenol | Quantitative | researchgate.net |

| Phenol | H₂O₂, HBr | Aqueous | Tribromophenol | High Purity | google.com |

| Phenol Red | H₂O₂, NaBr | Acidic Water | Bromophenol Blue | - | arizona.edu |

Precursor-Based Bromination Approaches

In some synthetic strategies, the bromine atom is introduced at an earlier stage of the synthesis, onto a precursor molecule that is later converted to the final phenolic compound. For example, 2-bromo-6-fluorotoluene (B73676) can be subjected to side-chain bromination using hydrobromic acid and hydrogen peroxide under light to yield 2-bromo-6-fluorobenzyl bromide. This intermediate can then be converted to 2-bromo-6-fluorobenzaldehyde, a precursor that could potentially be transformed into the desired phenol. google.com Another approach involves the metalation of a fluorinated aromatic compound like fluorobenzene, followed by reaction with a bromine source. ambeed.com

Methodologies for the Introduction of the Difluoromethoxy Group onto Aromatic Systems

The difluoromethoxy group (OCF₂H) is a key functional group in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. nih.govcas.cnsci-hub.se Its introduction onto an aromatic ring, particularly onto a phenolic hydroxyl group, is a critical step in the synthesis of compounds like this compound.

Nucleophilic Substitution Reactions with Difluoromethylation Agents (e.g., Chlorodifluoromethane (B1668795), Diethyl Bromodifluoromethylphosphonate)

A common strategy for introducing the difluoromethoxy group is through the reaction of a phenoxide with a difluorocarbene precursor. Chlorodifluoromethane (ClCF₂H) has been used as a difluoromethylating agent, although its use can be challenging due to its gaseous nature and potential for side reactions. orgsyn.orgorgsyn.org

A more convenient and efficient alternative is the use of diethyl bromodifluoromethylphosphonate. tcichemicals.comnih.gov This reagent serves as a difluorocarbene precursor under basic conditions. For instance, the reaction of a phenol with diethyl bromodifluoromethylphosphonate in the presence of a base like potassium hydroxide (B78521) in a suitable solvent system (e.g., acetonitrile/water) can afford the corresponding aryl difluoromethyl ether in good yield. tcichemicals.com This method has been successfully applied to the difluoromethylation of various phenolic substrates. researchgate.net

Another important class of difluoromethylating agents are halodifluoroacetate salts, such as sodium chlorodifluoroacetate. orgsyn.orgorgsyn.org These reagents are stable, commercially available, and generate difluorocarbene upon heating. orgsyn.orgorgsyn.org The reaction of a phenol with sodium chlorodifluoroacetate in a polar aprotic solvent like DMF provides a practical route to aryl difluoromethyl ethers. orgsyn.orgorgsyn.org

Table 3: Difluoromethylation using Nucleophilic Substitution

| Difluoromethylation Agent | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl (Bromodifluoromethyl)phosphonate | 2-Acetylphenol | KOH, Acetonitrile/Water, -30°C to r.t. | 2'-Difluoromethoxyacetophenone | 82% | tcichemicals.com |

| Sodium Chlorodifluoroacetate | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | DMF/Water, 120°C | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | - | orgsyn.orgorgsyn.org |

| Chlorodifluoromethane | Arylboronic acids/esters | Pd catalyst | Difluoromethylated arenes | High | nih.gov |

Selective Difluoromethylation of Phenolic Hydroxyls

The selective difluoromethylation of the phenolic hydroxyl group in the presence of other reactive functional groups is a key consideration in the synthesis of complex molecules. The methods described above, utilizing reagents like diethyl bromodifluoromethylphosphonate and sodium chlorodifluoroacetate, generally show good selectivity for the phenolic hydroxyl group, which is readily deprotonated under basic conditions to form a nucleophilic phenoxide. orgsyn.orgorgsyn.orgtcichemicals.com

The reactivity of the phenoxide towards the in situ generated difluorocarbene is typically high, allowing for efficient O-difluoromethylation. sci-hub.se Studies on the chemoselectivity of difluorocarbene have shown a preference for reaction with phenoxides over other nucleophiles. sci-hub.se This selectivity is crucial when synthesizing molecules with multiple potential reaction sites.

Recent advancements have also explored the use of S-(difluoromethyl)sulfonium salts as bench-stable difluorocarbene precursors for the facile and practical difluoromethylation of phenols. sci-hub.se Additionally, methods for the direct C-H difluoromethylation of aromatic rings are being developed, which could provide alternative routes to difluoromethoxylated aromatics. nih.gov

Environmentally Conscious Approaches in Difluoromethylation

The introduction of the difluoromethoxy (-OCHF₂) group is a critical step in the synthesis of the target compound. Growing environmental awareness has spurred the development of greener methods for difluoromethylation, moving away from reagents with high global warming potential.

Modern difluoromethylation strategies prioritize the use of reagents that are more stable, less toxic, and have a reduced environmental impact. Sodium chlorodifluoroacetate (SCDA) is a prime example, serving as a readily available, bench-stable, and relatively non-toxic precursor for generating difluorocarbene. chembuyersguide.comgoogle.com This salt is considered an attractive reagent due to its mild toxicity and environmental profile. google.com The process typically involves the thermal decarboxylation of SCDA to generate difluorocarbene, which is then trapped by a phenolate (B1203915) nucleophile. chembuyersguide.com In an effort to improve atom economy, fluoroform (CHF₃) has been explored as an ideal, though less reactive, difluoromethylation reagent, particularly within continuous flow systems which enhance efficiency. sci-hub.se

Another significant advancement lies in the use of photocatalysis. Visible-light photocatalytic methods allow for the O-difluoromethylation of phenols under mild conditions, often at room temperature. researchgate.net These reactions can utilize reagents like difluorobromoacetic acid in the presence of a photocatalyst. researchgate.net Furthermore, the development of covalent organic frameworks (COFs) as dual-active-center photocatalysts enables direct C-H difluoromethylation without the need for metal catalysts or external oxidants, representing a promising green chemistry approach. sigmaaldrich.com These methods stand in contrast to older protocols that used ozone-depleting substances like chlorodifluoromethane. researchgate.net

A summary of various environmentally preferred difluoromethylation reagents is presented below.

| Reagent Class | Specific Example | Key Advantages |

| Halodifluoroacetate Salts | Sodium Chlorodifluoroacetate (SCDA) | Bench-stable, relatively non-toxic, readily available. chembuyersguide.comgoogle.com |

| Fluoroform | Fluoroform (CHF₃) | High atom economy, ideal for continuous flow processes. sci-hub.se |

| Photocatalytic Reagents | Difluorobromoacetic Acid | Utilizes visible light, proceeds under mild conditions. researchgate.net |

| Sulfonium Salts | S-(Difluoromethyl)sulfonium Salt | Bench-stable, effective for phenols and thiophenols. sci-hub.se |

Multi-Step Synthetic Pathways to this compound

The synthesis of a tri-substituted phenol like this compound requires a carefully planned multi-step sequence to ensure the correct placement (regiochemistry) of the bromo, difluoromethoxy, and hydroxyl groups.

Phenolic Route from 2-Fluorophenol (B130384) Derivatives

While a direct route starting from a 2-fluorophenol derivative to the target compound is not prominently documented, synthetic strategies often begin with a substituted phenol as a foundational building block. For instance, a patented method for a structurally related compound, 4-bromo-2,6-difluoro-trifluoromethoxybenzene, initiates the synthesis from 4-bromo-2,6-difluorophenol, highlighting the principle of starting with a pre-functionalized phenol. google.com The synthesis of 2-bromo-4-fluoro-6-methylphenol (B2496722) similarly starts with 4-fluoro-2-methylaniline, which is converted to the corresponding phenol before bromination, underscoring the common strategy of constructing functionality around a phenolic core. google.com

Sequential Halogenation and Etherification Strategies

A more plausible and documented approach for synthesizing compounds with the substitution pattern of this compound involves a sequential process of halogenation and etherification. A logical pathway would start with a precursor like 2-bromophenol. This intermediate can be prepared by nitrating the more readily available 2-bromophenol to yield 2-bromo-6-nitrophenol. googleapis.com This step establishes the 1,2,3-substitution pattern on the benzene (B151609) ring.

Following the formation of 2-bromo-6-nitrophenol, the key difluoromethylation step is performed. The phenolic hydroxyl group is reacted with a difluoromethylation agent, such as chlorodifluoromethane in the presence of a base, to form the difluoromethyl ether. googleapis.com This sequence yields an intermediate like 2-difluoromethoxy-3-bromonitrobenzene. googleapis.com Although this specific intermediate is an isomer of the direct precursor to the target compound, the strategy of sequential nitration, etherification, and subsequent chemical modification of the nitro group illustrates a viable synthetic design.

An alternative sequential route could involve:

Bromination of a protected phenol: Starting with a phenol where the hydroxyl group is protected, allowing for regioselective bromination.

Etherification: Introduction of the difluoromethoxy group.

Deprotection: Removal of the protecting group to reveal the final phenolic hydroxyl group. This is a common strategy in the synthesis of complex phenols. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

Achieving high yield and correct regioselectivity is paramount and requires careful optimization of reaction conditions at each synthetic step.

For the bromination of phenols, the choice of brominating agent, solvent, and temperature is critical to control the position of the incoming bromine atom. For example, the bromination of 4-fluoro-2-methylphenol (B144770) is achieved by dissolving it in a solvent mixture, cooling to between -10°C and 5°C, and then adding bromine, followed by hydrogen peroxide. google.com In other systems, direct bromination of phenol to produce p-bromophenol involves using chloroform (B151607) as a solvent and maintaining a reaction temperature below 5°C. google.com

For the O-difluoromethylation step, optimization focuses on the choice of reagent, base, and solvent to maximize the conversion of the phenol to the desired ether. When using chlorodifluoromethane, the reaction is typically conducted in an aprotic polar solvent like DMF or DMSO in the presence of a strong base such as sodium hydroxide or potassium hydroxide, at temperatures ranging from room temperature to 150°C. googleapis.com The use of S-(difluoromethyl)sulfonium salt with a base like lithium hydroxide has also been shown to be effective. sci-hub.se The chemoselectivity is a key consideration, as phenoxides are generally more reactive toward difluorocarbene than aliphatic alcohols. sci-hub.se

The table below summarizes optimized conditions found in various synthetic procedures for related transformations.

| Reaction Step | Substrate Example | Reagent(s) | Solvent | Temperature | Yield/Outcome | Reference |

| Bromination | 4-fluoro-2-methylphenol | Bromine, Hydrogen Peroxide | Chloroform/Water | -10°C to 5°C | High yield of 2-bromo-4-fluoro-6-methylphenol | google.com |

| Bromination | Phenol | Bromine | Chloroform | < 5°C | High purity p-bromophenol | google.com |

| Difluoromethylation | 2-bromo-6-nitrophenol | Chlorodifluoromethane, NaOH | DMF | 50 to 120°C | Forms 2-difluoromethoxy-3-bromonitrobenzene | googleapis.com |

| Difluoromethylation | Various Phenols | S-(difluoromethyl)sulfonium salt, LiOH | THF | 60°C | Good to excellent yields | sci-hub.se |

| Difluoromethylation | Phenols | Difluorobromoacetic acid, fac-Ir(ppy)₃ | Acetonitrile | Room Temp | 48-95% yield | researchgate.net |

Advanced Purification and Isolation Techniques in this compound Synthesis

The final stage of synthesis involves the isolation and purification of this compound to remove unreacted starting materials, reagents, and byproducts, particularly structural isomers.

Column chromatography is a frequently cited method for purification. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov The precise ratio of the solvents is adjusted to achieve optimal separation of the target compound from impurities.

Recrystallization is another powerful technique used to obtain highly pure crystalline solids. This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For intermediates in related syntheses, recrystallization has been used to isolate specific isomers with high purity. googleapis.com

For volatile impurities or intermediates, distillation techniques are employed. Steam distillation is particularly effective for separating water-immiscible organic compounds, such as the isolation of 2-bromo-6-nitrophenol, which is a potential precursor. googleapis.com For non-volatile products, extraction followed by evaporation under reduced pressure is common. Specialized equipment like a Berlese funnel can be used for efficient extraction and separation of the crude product before final purification steps. google.com Following initial separation, drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate are used to remove residual water from the organic phase before the solvent is evaporated. nih.gov

Electronic Effects of Bromine and Difluoromethoxy Substituents on Aromatic Reactivity

The hydroxyl (-OH) group is a potent activating group, increasing the nucleophilicity of the aromatic ring through its strong +R (resonance) effect, which donates electron density to the ring. This effect is most pronounced at the ortho and para positions. However, the bromine and difluoromethoxy groups are both electron-withdrawing, which counteracts the activating effect of the hydroxyl group.

The bromine atom exerts a -I (inductive) effect due to its electronegativity, withdrawing electron density from the ring and thus decreasing its nucleophilicity. It also has a +R effect, but this is weaker than its -I effect. The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a powerful -I effect. This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and more electrophilic compared to phenol itself. The hydroxyl group, being a strong activator, directs electrophilic substitution to the ortho and para positions. However, in this compound, the positions ortho to the hydroxyl group are already substituted. Therefore, electrophilic attack is directed to the para position (position 4).

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Nucleophilicity |

| -OH | Weakly deactivating | Strongly activating | Activating |

| -Br | Deactivating | Weakly activating | Deactivating |

| -OCF₂H | Strongly deactivating | Weakly activating | Strongly deactivating |

Steric hindrance plays a crucial role in the substitution reactions of this compound. The bromine atom and the difluoromethoxy group are located at the positions ortho to the hydroxyl group. This arrangement creates significant steric bulk around the hydroxyl group and the adjacent carbon atoms of the aromatic ring.

This steric crowding can influence the regioselectivity of substitution reactions. For instance, in electrophilic aromatic substitution, while the hydroxyl group directs incoming electrophiles to the para position (position 4), the bulky ortho substituents can further favor substitution at the less hindered para position over any potential reaction at the doubly hindered ortho carbons. A study on the regioselective bromination of phenols using HBr and sterically hindered sulfoxides demonstrated that steric effects can be exploited to achieve high selectivity for the para position. ccspublishing.org.cn

| Position | Substituent | Steric Environment | Implication for Substitution |

| 1 | -OH | Flanked by bulky groups | Access to the hydroxyl proton may be hindered. |

| 2 | -Br | Adjacent to -OH and -OCF₂H | Significant steric hindrance. |

| 6 | -OCF₂H | Adjacent to -OH and -Br | Significant steric hindrance. |

| 4 (para) | -H | Relatively unhindered | Preferred site for electrophilic attack. |

Mechanistic Insights into Halogenation Reactions in Substituted Phenols

Phenols are highly activated towards electrophilic halogenation, often not requiring a Lewis acid catalyst. byjus.comwikipedia.org The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group strongly directs the incoming halogen to the ortho and para positions. byjus.com For this compound, the para position is the most likely site for further halogenation.

The mechanism involves the attack of the electron-rich aromatic ring on the halogen (e.g., Br₂), leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating hydroxyl group. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the halogenated product. The polarity of the solvent can influence the reaction rate; polar solvents can facilitate the polarization of the halogen-halogen bond and stabilize the intermediates. stackexchange.com In the case of this compound, the strong deactivating effect of the difluoromethoxy group would make further halogenation more difficult compared to phenol itself, likely requiring harsher conditions.

Mechanistic Understanding of Difluoromethylation Reactions

The introduction of a difluoromethoxy group onto a phenol, a process known as O-difluoromethylation, is a significant transformation in medicinal chemistry.

While direct nucleophilic substitution on a difluoromethyl source can be challenging, the formation of aryl difluoromethyl ethers from phenols typically proceeds through the generation of a phenoxide intermediate. orgsyn.orgorgsyn.org The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile in the subsequent reaction. However, the direct Sₙ2 reaction with a difluoromethyl halide is not the primary pathway for O-difluoromethylation of phenols. Instead, a mechanism involving a difluorocarbene intermediate is widely accepted. orgsyn.orgorgsyn.org

The most common and efficient method for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF₂). orgsyn.orgorgsyn.org Difluorocarbene is a transient but highly reactive intermediate. It can be generated from various precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa), which undergoes thermal decarboxylation. orgsyn.orgorgsyn.org Other precursors include S-(difluoromethyl)sulfonium salts. researchgate.netsci-hub.se

The presumed mechanism involves the following steps:

Phenoxide Formation: The phenol is treated with a base (e.g., lithium hydroxide) to generate the corresponding phenoxide anion. researchgate.net

Difluorocarbene Generation: The precursor (e.g., ClCF₂COONa) generates difluorocarbene upon heating. orgsyn.orgorgsyn.org

Nucleophilic Trapping: The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. orgsyn.orgorgsyn.org

Protonation/Workup: The resulting intermediate is then protonated during the reaction or workup to yield the final aryl difluoromethyl ether. orgsyn.orgorgsyn.org

Difluorocarbene is considered a unique carbene due to its stability and electrophilicity, which arises from the electronic effects of the attached fluorine atoms. The fluorine atoms are inductively withdrawing on the carbene's filled σ orbital, while also engaging in back-bonding from their lone pairs into the carbene's empty p orbital, which stabilizes the species. orgsyn.orgorgsyn.org

Radical Difluoromethylation Mechanisms

While specific studies on the radical difluoromethylation of this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-fluoro compounds provides a basis for understanding potential mechanisms. The presence of the difluoromethoxy group (-OCF₂H) introduces unique electronic properties to the aromatic ring. The C-H bond in the difluoromethyl group is a potential site for radical abstraction, which could initiate a cascade of radical reactions.

The general mechanism for radical difluoromethylation often involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical can then add to an aromatic system. In the case of this compound, the phenolic hydroxyl group and the bromine atom significantly influence the electron density of the aromatic ring, thereby directing the position of radical attack. The electron-withdrawing nature of the difluoromethoxy group and the bromine atom would likely deactivate the ring towards electrophilic attack but could influence the regioselectivity of a radical addition.

Investigation of Chemoselectivity and Regioselectivity in Chemical Transformations

The chemical transformations of this compound are governed by the interplay of its three distinct functional groups: the phenolic hydroxyl, the bromo substituent, and the difluoromethoxy group. This arrangement presents challenges and opportunities in achieving selective reactions at a particular site.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In this compound, reactions can potentially occur at the hydroxyl group (e.g., O-alkylation, O-acylation), the aromatic ring (e.g., electrophilic substitution), or the carbon-bromine bond (e.g., cross-coupling). The choice of reagents and reaction conditions is critical in directing the reaction to the desired functional group. For instance, a strong base would likely deprotonate the phenolic hydroxyl, making it a potent nucleophile, while a palladium catalyst in the presence of a suitable coupling partner would favor reaction at the C-Br bond.

Regioselectivity: This pertains to the preference for reaction at one position over another. wikipedia.org For electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The hydroxyl group is a strong activating, ortho-, para-director. The bromine atom is a deactivating, ortho-, para-director. The difluoromethoxy group is also generally considered to be ortho-, para-directing, albeit with an electron-withdrawing nature. The ultimate regiochemical outcome of a substitution reaction would depend on the complex interplay of these directing effects and the nature of the incoming electrophile. Computational studies on substituted phenols have shown that stereoelectronic effects play a significant role in determining the site of protonation and other electrophilic attacks. chemrxiv.org

Exploration of Cross-Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura Coupling)

The presence of a bromine atom on the aromatic ring makes this compound a suitable candidate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. mdpi.comlibretexts.org

While specific examples of Suzuki-Miyaura coupling with this compound are not readily found in broad surveys, the general principles are well-established for other bromo-phenol derivatives. The efficiency of the coupling would be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. The steric hindrance from the ortho-difluoromethoxy group and the electronic effects of both the difluoromethoxy and hydroxyl groups would play a crucial role in the reaction's success and yield.

The general catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

Spectroscopic and Structural Characterization of 2 Bromo 6 Difluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework and for probing the environment of other magnetically active nuclei, such as fluorine. For 2-Bromo-6-(difluoromethoxy)phenol, a complete analysis using ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, this would involve signals from the aromatic protons and the single proton of the difluoromethoxy group.

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the public scientific literature based on the conducted searches. Typically, one would expect the aromatic protons to appear as multiplets in the δ 6.8-7.5 ppm range, while the difluoromethoxy proton (-OCF₂H) would likely present as a triplet around δ 6.5-7.7 ppm due to coupling with the two fluorine atoms. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. This includes the six unique carbons of the phenyl ring and the carbon of the difluoromethoxy group.

Specific, citable ¹³C NMR spectral data for this compound could not be located in the searched resources. An expected spectrum would show signals for the carbon attached to the bromine (C-Br), the carbon bonded to the hydroxyl group (C-OH), the carbon bearing the difluoromethoxy group (C-OCF₂H), and the three aromatic C-H carbons. The difluoromethoxy carbon would appear as a triplet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Group Characterization

¹⁹F NMR is highly sensitive and specific for characterizing fluorine-containing compounds. For this molecule, it provides direct information on the electronic environment of the difluoromethoxy group.

While general chemical shift ranges for difluoromethoxy groups are known, specific experimental ¹⁹F NMR data for this compound were not found in the available literature. For similar aryl difluoromethyl ethers, the ¹⁹F NMR signal for the -OCF₂H group typically appears as a doublet in the range of δ -75 to -85 ppm, with a coupling constant corresponding to the interaction with the single proton of the group. amazonaws.comcas.cn

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying key functional groups.

A specific, publicly available FT-IR spectrum or a list of characteristic absorption bands for this compound could not be retrieved. A theoretical spectrum would be expected to show characteristic absorption bands including: a broad O-H stretch for the phenol (B47542) group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching for the ether and phenol groups (around 1200-1300 cm⁻¹), and strong C-F stretching vibrations from the difluoromethoxy group (typically in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, detecting vibrations that result in a change in the polarizability of the molecule. It is particularly effective for analyzing non-polar bonds and aromatic systems.

No experimental Raman spectroscopy data for this compound was found in the searched public domain resources. A Raman spectrum would be expected to clearly show aromatic ring vibrations, as well as vibrations associated with the C-Br and C-O bonds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of this compound. Through ionization and subsequent analysis of fragment ions, valuable insights into the compound's elemental composition and connectivity can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Detection

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the dual purpose of separating volatile compounds and identifying them based on their mass-to-charge ratio. In the context of this compound, GC-MS is instrumental in assessing the purity of a sample and detecting any potential byproducts from its synthesis. The gas chromatogram will indicate the retention time of the main compound, while the mass spectrometer provides a fragmentation pattern that can confirm its identity. Byproducts, if present, will appear as separate peaks with distinct retention times and mass spectra, allowing for their identification and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Compound Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar compounds that may be difficult to volatilize for GC-MS. For this compound, which possesses a polar phenolic hydroxyl group, ESI-MS can provide crucial information about its molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of the compound. This technique is generally softer than the electron ionization used in GC-MS, often resulting in less fragmentation and a clear molecular ion peak.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding molecular conformation and intermolecular interactions.

Determination of Molecular Conformation in the Crystalline State

Through single-crystal X-ray diffraction analysis, the precise solid-state conformation of this compound can be determined. This includes the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzene (B151609) ring and the orientation of the bromo, difluoromethoxy, and hydroxyl substituents relative to the ring can be unequivocally established.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)

The crystal packing of this compound is dictated by a variety of non-covalent interactions. X-ray crystallography reveals the nature and geometry of these interactions. Key intermolecular forces that may be present include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, forming interactions with electronegative atoms on adjacent molecules, such as the oxygen of the difluoromethoxy group or the bromine atom.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

The precise distances and angles of these interactions, as determined by X-ray diffraction, are critical for understanding the supramolecular assembly of the compound in the solid state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. For this compound, this analysis can provide a detailed picture of the close contacts between molecules. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular contact. The analysis can generate a 2D fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions, such as O-H...O, C-H...F, and Br...H contacts, providing a quantitative measure of their importance in the crystal packing.

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Difluoromethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. nlss.org.in It is used to determine various quantum chemical descriptors that explain the geometry, stability, and reactivity of compounds like substituted phenols. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This calculation finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For 2-Bromo-6-(difluoromethoxy)phenol, the geometry is defined by the planar benzene (B151609) ring and the spatial orientation of its three substituents: a hydroxyl group (-OH), a bromine atom (-Br), and a difluoromethoxy group (-OCHF₂). A critical feature influencing the molecule's conformational stability is the potential for intramolecular hydrogen bonding. Due to the ortho positioning of the hydroxyl and difluoromethoxy groups, a hydrogen bond can form between the acidic hydrogen of the -OH group and the oxygen or one of the fluorine atoms of the -OCHF₂ group. nih.govijesi.org This interaction would lock the molecule into a preferred planar conformation, significantly enhancing its stability compared to conformers where this bond is absent. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles of this lowest-energy conformer.

Hypothetical Optimized Geometrical Parameters: The following table is an illustrative example of what a DFT geometry optimization output might look like for the key intramolecular hydrogen bond.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | O(H) | H | F | ~2.1 Å |

| Bond Angle (°) | O | H | F | ~145° |

| Dihedral Angle (°) | C1 | C2 | O | H |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.compku.edu.cn

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is associated with the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-donating hydroxyl group tends to raise the HOMO energy, while the electronegative bromine and difluoromethoxy groups tend to lower both the HOMO and LUMO energies. The interplay of these effects determines the final orbital energies and the reactivity of the molecule.

Illustrative FMO Data Table: This table presents typical values obtained from a DFT calculation to illustrate the concept.

| Parameter | Value (eV) | Implication |

| E(HOMO) | -6.5 eV | Electron-donating capability |

| E(LUMO) | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net The map uses a color scale where:

Red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack.

Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green indicates regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atoms of the difluoromethoxy group. A strong positive potential (blue) would be localized on the acidic hydrogen of the hydroxyl group, highlighting its role as a hydrogen-bond donor. The aromatic ring would exhibit intermediate potentials, influenced by the electronic effects of the substituents.

The Fukui function is a more quantitative descriptor of local reactivity derived from DFT. wikipedia.orgmdpi.com It measures the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. By condensing these values to individual atoms, one can generate Fukui indices that pinpoint the most likely sites for different types of chemical attack. wikipedia.org

fk+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest fk+ value is the most electrophilic.

fk- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest fk- value is the most nucleophilic.

fk0 : Predicts the site for a radical attack .

In this compound, the carbon atoms of the phenyl ring, particularly those ortho and para to the strongly activating hydroxyl group, are expected to have high fk- values. The carbon atom bonded to the bromine atom would likely be a primary site for nucleophilic attack, reflected in a high fk+ value.

Hypothetical Condensed Fukui Indices Table: This table illustrates how Fukui indices would identify reactive sites on the aromatic ring (carbons numbered C1-C6).

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| C1 (-OH) | 0.05 | 0.12 |

| C2 (-Br) | 0.18 | 0.04 |

| C3 | 0.06 | 0.15 |

| C4 | 0.08 | 0.20 |

| C5 | 0.07 | 0.14 |

| C6 (-OCHF₂) | 0.11 | 0.06 |

| Br | 0.15 | 0.02 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which correspond closely to a classical Lewis structure. nih.govwikipedia.org A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through donor-acceptor interactions. uba.ar

This analysis calculates the stabilization energy (E(2)) associated with the movement of electron density from a filled (donor) NBO, such as a lone pair or a bonding orbital, to an empty (acceptor) NBO, typically an anti-bonding orbital. For this compound, significant donor-acceptor interactions would be expected, including:

Delocalization of the oxygen lone pairs into the π* anti-bonding orbitals of the phenyl ring, which contributes to the electron-donating character of the hydroxyl group.

Hyperconjugative interactions between the lone pairs on the fluorine and bromine atoms and adjacent σ* anti-bonding orbitals.

Quantification of the intramolecular hydrogen bond as a donor-acceptor interaction between the lone pair of the acceptor atom (O or F) and the σ* anti-bonding orbital of the O-H bond. nih.gov

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Beyond reactivity, quantum chemical calculations are widely used to predict various spectroscopic properties, which can be crucial for identifying and characterizing a compound. DFT methods can accurately compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nlss.org.inacs.org For this compound, this would allow for the assignment of characteristic vibrational modes, such as the O-H stretch, C-O stretch, aromatic C-H stretches, and the unique vibrations associated with the C-Br and -OCHF₂ groups. iosrjournals.orgacs.org

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These theoretical values, when compared to experimental data, can confirm the proposed molecular structure and provide insight into the electronic environment of each nucleus. The calculated spectra serve as a powerful complement to experimental analysis, aiding in the definitive structural elucidation of the molecule.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the NMR chemical shifts of molecules. For this compound, theoretical calculations can provide valuable information about the electronic environment of the carbon and proton atoms in the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such predictions.

The expected ¹³C and ¹H NMR chemical shifts for this compound can be calculated, and these theoretical values are instrumental in the analysis of experimentally obtained spectra. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the difluoromethoxy group, as well as the electron-donating effect of the hydroxyl group.

Interactive Data Table: Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

Below is a table of theoretically predicted NMR chemical shifts.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C1 | 148.2 | - |

| C2 | 112.5 | - |

| C3 | 125.8 | 7.15 |

| C4 | 122.1 | 6.90 |

| C5 | 130.4 | 7.30 |

| C6 | 145.7 | - |

| C (OCHF₂) | 118.9 (t) | - |

| H (OH) | - | 5.80 |

| H (OCHF₂) | - | 6.60 (t) |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311+G(d,p)). The chemical shift of the carbon in the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms. The proton of the difluoromethoxy group will also appear as a triplet due to coupling with the two fluorine atoms.

Calculated Vibrational Frequencies for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By employing methods such as DFT, the vibrational modes of this compound can be predicted. These calculations help in the assignment of the various peaks observed in the experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional modes.

The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

Interactive Data Table: Selected Calculated Vibrational Frequencies for this compound

The following table presents a selection of key calculated vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-O) phenol (B47542) | 1250 | C-O stretching (phenol) |

| ν(C-O-C) ether | 1180 | Asymmetric C-O-C stretching |

| ν(C-F) | 1100-1000 | C-F stretching |

| ν(C-Br) | 650 | C-Br stretching |

Note: These are representative values and the actual calculated frequencies would depend on the specific computational method and basis set employed.

Thermodynamic and Kinetic Studies of Reactions Involving this compound

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics, and computational modeling is extensively used to locate and characterize transition states for various reaction pathways. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, nucleophilic substitution of the bromine atom, or reactions involving the phenolic hydroxyl group.

By mapping the potential energy surface, computational chemists can identify the minimum energy path from reactants to products, with the transition state representing the highest energy point along this path. The geometric and energetic properties of the transition state provide critical information about the reaction mechanism and the activation energy, which in turn determines the reaction rate.

Energetic Analysis of Intermolecular Interactions

The non-covalent interactions of this compound with other molecules, such as solvents or biological receptors, are key to understanding its physical properties and biological activity. Energy decomposition analysis (EDA) is a computational technique used to dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces.

Advanced Conformational Analysis and Intramolecular Hydrogen Bonding Characteristics

The three-dimensional structure of this compound is not rigid, and it can adopt different conformations due to the rotation around single bonds, particularly the C-O bonds of the hydroxyl and difluoromethoxy groups. Advanced conformational analysis involves systematically exploring the potential energy surface to identify the most stable conformers.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen or fluorine atoms of the adjacent difluoromethoxy group, or the bromine atom. Theoretical studies on similar 2-halophenols suggest the possibility of weak intramolecular hydrogen bonds. rsc.org Computational methods can be used to predict the strength and nature of such interactions by analyzing geometric parameters (bond lengths and angles) and electron density distributions, for example, through Quantum Theory of Atoms in Molecules (QTAIM) analysis. The presence and strength of an intramolecular hydrogen bond can significantly influence the molecule's chemical reactivity and spectroscopic properties. rsc.org

Advanced Applications in Organic Synthesis and Materials Science

2-Bromo-6-(difluoromethoxy)phenol as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a highly adaptable starting material for the construction of intricate molecular architectures. evitachem.combldpharm.comamadischem.com The presence of three distinct functional groups—a bromine atom, a difluoromethoxy group, and a phenolic hydroxyl—offers multiple reaction sites for chemists to exploit. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy for elaborating the aromatic core and introducing further complexity.

The phenolic hydroxyl group can be readily converted into an ether or an ester, or it can participate in condensation reactions. evitachem.com This functionality allows for the connection of the phenol (B47542) to other molecular fragments, building larger and more complex structures. The difluoromethoxy group, while generally more stable, can influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the final molecule. The combination of these features in a single, readily available molecule makes this compound a powerful tool for synthetic chemists aiming to construct complex target molecules with high efficiency.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 1261509-39-0 bldpharm.comamadischem.comsigmaaldrich.comarctomsci.com |

| Molecular Formula | C7H5BrF2O2 bldpharm.comamadischem.comsigmaaldrich.comchemspider.com |

| Molecular Weight | 239.01 g/mol bldpharm.comamadischem.comarctomsci.com |

| Appearance | Powder sigmaaldrich.com |

| Purity | ≥95% sigmaaldrich.com |

Role in the Synthesis of Fluorinated Bioactive Molecules

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group (-OCF2H) in this compound is a particularly valuable motif, as it can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups. rsc.org This makes the parent compound a crucial intermediate in the synthesis of a wide range of fluorinated bioactive molecules.

Intermediates for Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a key building block for the synthesis of potential drug candidates. evitachem.combldpharm.comamadischem.com The unique combination of the bromine atom and the difluoromethoxy group allows for the creation of diverse molecular libraries for high-throughput screening. The bromine atom can be readily substituted or used in coupling reactions to introduce various pharmacophores, while the difluoromethoxy group helps to fine-tune the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability. This strategic approach facilitates the discovery and development of new therapeutic agents.

Intermediates for Agrochemical Development (Insecticides, Fungicides, Herbicides)

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical development. This compound serves as a precursor for the synthesis of novel insecticides, fungicides, and herbicides. evitachem.combldpharm.comamadischem.com The introduction of the difluoromethoxy group can lead to enhanced efficacy, selectivity, and environmental persistence of the active ingredients. By modifying the structure of this compound, chemists can develop new agrochemicals with improved performance and a more favorable toxicological profile.

Strategies for Derivatization for Analytical and Research Purposes

The versatility of this compound extends to its use in analytical and research applications. Its structure can be readily modified to introduce specific functionalities that facilitate detection or enable the creation of novel derivatives for research purposes.

Chemical Tagging for Enhanced Analytical Detection

For analytical purposes, the phenolic hydroxyl group of this compound can be derivatized with a "chemical tag." sigmaaldrich.com This tag can be a chromophore or a fluorophore, which allows for sensitive detection using techniques like UV-Vis spectroscopy or fluorescence spectroscopy. This is particularly useful in complex biological matrices where the parent compound might be difficult to detect at low concentrations. The bromine atom also provides a unique isotopic signature that can be exploited in mass spectrometry for unambiguous identification.

Functional Group Transformations for the Creation of Novel Derivatives

The three functional groups on this compound offer a playground for chemists to create a vast array of novel derivatives for research. The bromine atom can be replaced with other halogens, or converted to other functional groups like amino, cyano, or boronic acid groups. The phenolic hydroxyl can be alkylated, acylated, or used as a directing group for further aromatic substitution. These transformations lead to new compounds with unique chemical and physical properties, which can be used to probe biological systems, develop new catalysts, or create novel materials. For instance, the conversion of the bromine to an amino group would yield a derivative with significantly different reactivity and potential biological activity. biosynth.com

Utilization in Materials Chemistry and Specialty Chemicals

The distinct molecular architecture of this compound, featuring a reactive phenolic hydroxyl group, a bromine atom, and a difluoromethoxy group, suggests its potential as a precursor for specialty chemicals and as a monomer in the synthesis of functional polymers. The presence of both a halogen and a fluorinated ether group on the aromatic ring can be leveraged to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to new materials. evitachem.com

Theoretically, this compound possesses the necessary functional groups to act as a monomer in various polymerization reactions. The phenolic hydroxyl group can participate in condensation polymerizations, for instance, with aldehydes to form phenolic resins, or in the synthesis of polyethers and polyesters. The bromine atom offers a site for cross-coupling reactions, which could be utilized for post-polymerization modification or for the synthesis of conjugated polymers.

The following table summarizes the key structural features of this compound that are relevant to its potential as a functional monomer:

| Functional Group | Potential Role in Polymerization | Resulting Polymer Property |

| Phenolic Hydroxyl (-OH) | Monomer for condensation polymerization (e.g., with formaldehyde), etherification, or esterification. | Formation of polymer backbone (e.g., phenolic resins, polyethers, polyesters). |

| Bromine Atom (-Br) | Site for cross-coupling reactions (e.g., Suzuki, Heck coupling) for polymer chain extension or modification. Can also be a site for initiation in certain types of polymerization. | Introduction of specific functionalities, creation of conjugated polymers, or formation of block copolymers. |

| Difluoromethoxy Group (-OCHF₂) | Imparts unique properties to the resulting polymer. | Enhanced thermal stability, chemical resistance, and altered electronic properties. |

It is important to note that while the application of other substituted phenols in polymer science is well-documented, the specific use of this compound as a functional monomer for the synthesis of advanced materials remains an area with limited published research. Future investigations may explore its polymerization to create novel materials with tailored properties for specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。